molecular formula C23H26FN3O3S2 B2877727 8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932549-54-7

8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2877727
CAS No.: 932549-54-7
M. Wt: 475.6
InChI Key: LMBHGBBTTAAJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of fluorophenyl, methoxyphenyl, and propylthio groups, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions:

    Sulfonylation: To introduce the sulfonyl group.

    Spirocyclization: To form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 8-((4-Chlorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
  • 8-((4-Bromophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Uniqueness

Compared to similar compounds, 8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S2/c1-3-16-31-22-21(17-4-8-19(30-2)9-5-17)25-23(26-22)12-14-27(15-13-23)32(28,29)20-10-6-18(24)7-11-20/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBHGBBTTAAJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.